Pradefovir

Description

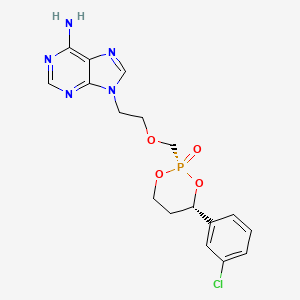

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

9-[2-[[(2R,4S)-4-(3-chlorophenyl)-2-oxo-1,3,2λ5-dioxaphosphinan-2-yl]methoxy]ethyl]purin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN5O4P/c18-13-3-1-2-12(8-13)14-4-6-26-28(24,27-14)11-25-7-5-23-10-22-15-16(19)20-9-21-17(15)23/h1-3,8-10,14H,4-7,11H2,(H2,19,20,21)/t14-,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWNHAOBXDGOXRR-HJFSHJIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COP(=O)(OC1C2=CC(=CC=C2)Cl)COCCN3C=NC4=C(N=CN=C43)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CO[P@@](=O)(O[C@@H]1C2=CC(=CC=C2)Cl)COCCN3C=NC4=C(N=CN=C43)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN5O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10870372 | |

| Record name | Pradefovir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10870372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

423.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

625095-60-5 | |

| Record name | Pradefovir [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0625095605 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pradefovir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15550 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pradefovir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10870372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PRADEFOVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GZE85Q9Q61 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pradefovir's Mechanism of Action in HBV Replication: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pradefovir is a novel, liver-targeting prodrug of adefovir, a potent nucleotide analog reverse transcriptase inhibitor. Developed to enhance the therapeutic index of adefovir, this compound mesylate is engineered for preferential activation in hepatocytes, thereby increasing the concentration of the active antiviral agent at the site of hepatitis B virus (HBV) replication while minimizing systemic exposure and associated renal toxicity. This guide provides a comprehensive technical overview of this compound's mechanism of action, supported by quantitative data, detailed experimental methodologies, and visual representations of the key molecular pathways and experimental workflows.

Introduction: The Rationale for a Liver-Targeted Prodrug

Chronic hepatitis B remains a significant global health challenge, with current nucleos(t)ide analog therapies often requiring long-term administration, which can be associated with side effects and the development of drug resistance. Adefovir dipivoxil, the conventional prodrug of adefovir, is effective but its use is limited by potential nephrotoxicity due to systemic exposure to the active moiety, tenofovir (PMEA). This compound was designed to overcome this limitation by employing a liver-specific activation strategy. This approach aims to maximize antiviral efficacy within infected hepatocytes while reducing the potential for off-target side effects.[1][2][3]

The Molecular Journey: From Prodrug to Active Inhibitor

This compound's mechanism of action can be delineated into a multi-step intracellular pathway, beginning with its targeted delivery to the liver and culminating in the inhibition of HBV DNA synthesis.

Hepatic Uptake and Metabolic Activation

Following oral administration, this compound is absorbed and preferentially taken up by hepatocytes.[3] Within the liver, it undergoes metabolic activation primarily by the cytochrome P450 enzyme CYP3A4, which is highly expressed in these cells.[4] This enzymatic conversion cleaves the prodrug moiety, releasing the active drug, adefovir (PMEA). This targeted activation results in a significantly higher concentration of adefovir in the liver compared to the kidneys, with a reported kidney-to-liver PMEA ratio of 1:20 for this compound, a substantial improvement over the 1:1 ratio observed with adefovir dipivoxil.

Intracellular Phosphorylation

Once released within the hepatocyte, adefovir is phosphorylated by cellular kinases to its active diphosphate form, adefovir diphosphate. This two-step phosphorylation is a critical prerequisite for its antiviral activity.

Inhibition of HBV DNA Polymerase

Adefovir diphosphate acts as a competitive inhibitor of the viral HBV DNA polymerase (reverse transcriptase). It mimics the natural substrate, deoxyadenosine triphosphate (dATP), and competes for binding to the active site of the polymerase. Upon incorporation into the nascent viral DNA chain, adefovir diphosphate lacks a 3'-hydroxyl group, which is essential for the formation of the next phosphodiester bond. This leads to premature chain termination, effectively halting the replication of the HBV genome.

Quantitative Analysis of Antiviral Activity

The antiviral potency of this compound's active metabolite, adefovir, has been quantified through various in vitro and clinical studies.

| Parameter | Description | Value | Reference |

| IC50 | 50% inhibitory concentration against wild-type HBV in HepG2.2.15 cells | 0.7 µM | |

| Ki | Inhibition constant for wild-type HBV DNA polymerase | 0.1 µM | |

| HBV DNA Reduction (Phase 2 Trial, 24 weeks) | Mean reduction from baseline in serum HBV DNA levels | ||

| - 30 mg this compound | 5.40 log10 IU/mL | ||

| - 45 mg this compound | 5.34 log10 IU/mL | ||

| - 60 mg this compound | 5.33 log10 IU/mL | ||

| - 75 mg this compound | 5.40 log10 IU/mL | ||

| - 300 mg TDF (comparator) | 5.12 log10 IU/mL |

| Metabolic Activation Kinetics (Human Liver Microsomes) | ||

| Km | Michaelis constant for the conversion of this compound to PMEA | 60 µM |

| Vmax | Maximum rate of metabolism | 228 pmol/min/mg protein |

Experimental Protocols

In Vitro HBV DNA Polymerase Inhibition Assay

Objective: To determine the inhibition constant (Ki) of adefovir diphosphate for HBV DNA polymerase.

Methodology:

-

Reaction Mixture Preparation: A reaction buffer containing purified recombinant HBV DNA polymerase, a DNA template-primer (e.g., poly(dA)-oligo(dT)), and fixed concentrations of dCTP, dGTP, and dTTP is prepared.

-

Inhibitor and Substrate Addition: Varying concentrations of adefovir diphosphate are added to the reaction tubes. The reaction is initiated by the addition of a mixture of unlabeled dATP and a tracer amount of radiolabeled dATP (e.g., [α-³²P]dATP).

-

Incubation: The reaction mixtures are incubated at 37°C to allow for DNA synthesis.

-

Reaction Termination and Precipitation: The reaction is stopped by the addition of cold trichloroacetic acid (TCA). The newly synthesized radiolabeled DNA is precipitated onto glass fiber filters.

-

Washing and Quantification: The filters are washed to remove unincorporated radiolabeled dATP, and the amount of incorporated radioactivity is measured using a scintillation counter.

-

Data Analysis: The rate of DNA synthesis is plotted against the substrate (dATP) concentration for each inhibitor concentration. The Ki value is determined using enzyme kinetic models such as Dixon or Lineweaver-Burk plots.

Cell-Based Antiviral Activity Assay

Objective: To determine the 50% inhibitory concentration (IC50) of this compound against HBV replication in a cell culture model.

Methodology:

-

Cell Seeding: An HBV-producing cell line, such as HepG2.2.15, is seeded in multi-well plates.

-

Drug Treatment: The cells are treated with serial dilutions of this compound. Untreated cells serve as a negative control.

-

Incubation: The cells are incubated for a period sufficient for multiple rounds of viral replication (e.g., 6-9 days), with the medium and drug being replenished every 2-3 days.

-

Harvesting Viral DNA: After incubation, the cell culture supernatant is collected, and encapsidated viral DNA is isolated.

-

Quantitative PCR (qPCR): The amount of HBV DNA in the supernatant is quantified using a validated qPCR assay.

-

Data Analysis: The percentage of inhibition of HBV DNA replication is plotted against the this compound concentration to determine the IC50 value.

Resistance Profile

Prolonged therapy with adefovir can lead to the emergence of HBV variants with reduced susceptibility. The primary resistance mutations are located in the reverse transcriptase domain of the HBV polymerase.

-

rtA181V/T: Substitution of alanine at position 181 with valine or threonine.

-

rtN236T: Substitution of asparagine at position 236 with threonine.

These mutations decrease the binding affinity of adefovir diphosphate to the polymerase active site. In a 24-week Phase 2 clinical trial of this compound, no drug-resistant HBV mutants were observed. However, longer-term studies are needed to fully characterize the resistance profile of this compound. The exclusion criteria for a Phase 3 clinical trial of this compound included patients with known resistance to adefovir or tenofovir.

Conclusion

This compound represents a significant advancement in the treatment of chronic hepatitis B. Its liver-targeting mechanism, mediated by CYP3A4 activation, leads to high concentrations of the active antiviral agent, adefovir diphosphate, in hepatocytes. This results in potent inhibition of HBV DNA polymerase and a significant reduction in viral replication, as demonstrated in clinical trials. The improved pharmacokinetic profile of this compound holds the promise of enhanced safety, particularly with regard to renal function, compared to conventional adefovir therapy. Further long-term clinical studies will be crucial to fully elucidate its resistance profile and long-term efficacy and safety.

References

- 1. This compound Treatment in Patients With Chronic Hepatitis B: Week 24 Results From a Multicenter, Double-Blind, Randomized, Noninferiority, Phase 2 Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Management of hepatitis B patients with antiviral resistance [natap.org]

- 4. Resistant mutants induced by adefovir dipivoxil in hepatitis B virus isolates - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Synthesis of Pradefovir Mesylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pradefovir mesylate is a novel, liver-targeting prodrug of adefovir, developed to enhance the therapeutic index of the parent drug for the treatment of chronic hepatitis B virus (HBV) infection. This technical guide provides a comprehensive overview of the chemical structure, properties, and a detailed synthesis of this compound mesylate. The synthesis involves a key stereoselective reduction to obtain the chiral diol intermediate, followed by a coupling reaction with an activated form of adefovir and subsequent mesylate salt formation. This document outlines the detailed experimental protocols for these synthetic steps, presents quantitative data in structured tables, and includes visualizations of the synthetic workflow and the metabolic activation pathway of the drug.

Chemical Structure and Properties

This compound mesylate is the methanesulfonate salt of this compound. The chemical structure is characterized by a phosphonate prodrug moiety, specifically a cyclic 1-aryl-1,3-propanyl ester of adefovir. This design facilitates targeted delivery to the liver, where it is metabolized to the active antiviral agent.

| Property | Value |

| IUPAC Name | 9-[2-[[(2R,4S)-4-(3-chlorophenyl)-2-oxo-1,3,2λ⁵-dioxaphosphinan-2-yl]methoxy]ethyl]purin-6-amine;methanesulfonic acid[1] |

| CAS Number | 625095-61-6[2] |

| Molecular Formula | C₁₈H₂₃ClN₅O₇PS[2] |

| Molecular Weight | 519.9 g/mol [2] |

| SMILES | CS(=O)(=O)O.C1COP(=O)(OC1C2=CC(=CC=C2)Cl)COCCN3C=NC4=C(N=CN=C43)N[2] |

Synthesis of this compound Mesylate

The synthesis of this compound mesylate is a multi-step process that can be broadly divided into three key stages:

-

Synthesis of the Chiral Diol Intermediate: Stereoselective synthesis of (S)-1-(3-chlorophenyl)-1,3-propanediol.

-

Coupling Reaction: Formation of the phosphonate ester by reacting the chiral diol with an activated form of adefovir (PMEA).

-

Mesylate Salt Formation: Conversion of the this compound free base to its methanesulfonate salt to improve its pharmaceutical properties.

A general overview of the synthetic workflow is presented in the diagram below.

References

Pradefovir: A Deep Dive into its Pharmacokinetics and Pharmacodynamics

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Pradefovir, a novel liver-targeting prodrug of adefovir, has emerged as a promising therapeutic agent for chronic hepatitis B (CHB) infection. Its unique design aims to enhance antiviral efficacy while mitigating the nephrotoxicity associated with its parent drug, adefovir. This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, presenting key data from preclinical and clinical studies. Detailed experimental methodologies are outlined, and critical pathways and processes are visualized to offer a thorough understanding for researchers, scientists, and drug development professionals.

Introduction

Chronic hepatitis B virus (HBV) infection is a significant global health issue, with millions of individuals at risk of developing severe liver complications such as cirrhosis and hepatocellular carcinoma.[1][2] Nucleos(t)ide analogues (NAs) are the cornerstone of current antiviral therapy for CHB.[3][4] this compound (also known as remofovir mesylate or MB-06886) is a next-generation NA designed to overcome the limitations of existing therapies, particularly the renal toxicity associated with adefovir dipivoxil.[5] This is achieved through a liver-targeted approach, where the prodrug is selectively converted to its active metabolite, adefovir (PMEA), in the liver.

Mechanism of Action

This compound's therapeutic effect is contingent on its conversion to the active antiviral agent, adefovir diphosphate. This process involves a multi-step bioactivation pathway that begins in the liver.

This compound is an orally administered cyclodiester prodrug that is specifically metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme, which is predominantly expressed in the liver. This enzymatic oxidation cleaves the prodrug moiety, releasing adefovir. Cellular kinases then phosphorylate adefovir to its active diphosphate form, adefovir diphosphate (ADV-DP). ADV-DP acts as a competitive inhibitor of the viral RNA-dependent DNA polymerase (reverse transcriptase) and also gets incorporated into the viral DNA, causing chain termination and halting HBV replication.

Caption: Metabolic activation and mechanism of action of this compound.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by its rapid absorption and targeted conversion to adefovir in the liver, leading to high hepatic concentrations of the active metabolite and lower systemic exposure, thereby reducing the risk of renal toxicity.

Absorption

Following oral administration, this compound is rapidly absorbed. Studies in healthy volunteers have shown that both this compound and its metabolite, PMEA, are detectable in plasma shortly after dosing. The intake of food does not significantly affect the extent of exposure to this compound or PMEA, although it may slightly decrease the rate of systemic availability of PMEA.

Distribution

A key feature of this compound is its targeted delivery to the liver. Preclinical studies in rats demonstrated a 12-fold improvement in the liver-to-kidney ratio of adefovir and its metabolites compared to adefovir dipivoxil. This preferential distribution is attributed to its reliance on the liver-specific CYP3A4 for activation. This targeted approach leads to a kidney-to-liver PMEA ratio of 1:20 after activation, in contrast to the 1:1 ratio observed with adefovir dipivoxil.

Metabolism

The metabolic activation of this compound to PMEA is primarily catalyzed by CYP3A4. In vitro studies using human liver microsomes have confirmed that CYP3A4 is the only P450 isozyme responsible for this conversion. The enzyme kinetics for this conversion follow the Michaelis-Menten model, with a Km of 60 μM and a maximum rate of metabolism of 228 pmol/min/mg protein.

Excretion

The renal clearance of this compound increases with the dose and is greater than the glomerular filtration rate, suggesting active tubular secretion. However, the fraction of total body clearance due to renal clearance is low (4.5% to 8.3%), indicating that metabolic clearance is the primary route of elimination for the prodrug.

Pharmacokinetic Parameters

Pharmacokinetic studies in healthy Chinese subjects and patients with chronic hepatitis B have provided key quantitative data on this compound and its active metabolite, PMEA.

Table 1: Pharmacokinetic Parameters of this compound and PMEA in Healthy Chinese Subjects (Single Ascending Dose)

| Dose of this compound | Analyte | Cmax (ng/mL) | AUC0-48 (ng·h/mL) |

| 10 mg | This compound | 21.41 ± 12.98 | 46.10 ± 29.45 |

| PMEA | 18.10 ± 4.96 | 72.65 ± 28.25 | |

| 30 mg | This compound | - | - |

| PMEA | - | - | |

| 60 mg | This compound | - | - |

| PMEA | - | - | |

| 90 mg | This compound | - | - |

| PMEA | - | - | |

| 120 mg | This compound | 447.33 ± 79.34 | 748.18 ± 134.15 |

| PMEA | 312.33 ± 114.19 | 1095.48 ± 248.47 |

Data presented as mean ± standard deviation. Dashes indicate data not explicitly provided in the cited source for these specific dose levels in a summarized format.

Table 2: Pharmacokinetic Parameters of PMEA in CHB Patients (28-Day Treatment)

| Treatment Group | Half-life (h) |

| This compound (30-120 mg) | 11.47 - 17.63 |

The half-life of PMEA was found to be in this range across the different this compound dose groups.

Pharmacodynamics

The pharmacodynamic effect of this compound is primarily assessed by the reduction in serum HBV DNA levels in patients with chronic hepatitis B. Clinical trials have demonstrated a potent dose-dependent antiviral activity.

Antiviral Efficacy

In a 28-day study involving treatment-naïve CHB patients, this compound demonstrated a dose-dependent reduction in HBV DNA levels. Higher doses of this compound resulted in a greater decline in viral load, which was superior to that observed with tenofovir disoproxil fumarate (TDF) at the higher this compound doses.

A 24-week, multicenter, double-blind, randomized, noninferiority Phase 2 trial also showed significant reductions in HBV DNA levels across different this compound doses, comparable to TDF.

Table 3: Mean Change in Serum HBV DNA from Baseline at Week 24

| Treatment Group | Mean Change in HBV DNA (log10 IU/mL) |

| This compound 30 mg | -5.40 |

| This compound 45 mg | -5.34 |

| This compound 60 mg | -5.33 |

| This compound 75 mg | -5.40 |

| Tenofovir DF 300 mg | -5.12 |

Table 4: Proportion of Patients with Undetectable HBV DNA (<29 IU/mL) at Week 24

| Treatment Group | Patients with HBV DNA <29 IU/mL (%) |

| This compound 30 mg | 27% |

| This compound 45 mg | 54% |

| This compound 60 mg | 48% |

| This compound 75 mg | 58% |

| Tenofovir DF 300 mg | 42% |

Experimental Protocols

The following sections outline the methodologies employed in key studies evaluating the pharmacokinetics and pharmacodynamics of this compound.

In Vitro Metabolism Studies

Objective: To identify the specific cytochrome P450 isozyme responsible for the metabolic activation of this compound to PMEA.

Methodology:

-

Enzyme Source: Human liver microsomes and cDNA-expressed human CYP isozymes (CYP1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1, and 3A4).

-

Incubation: this compound was incubated with the enzyme sources in the presence of an NADPH-generating system.

-

Inhibition Assays:

-

Chemical Inhibition: Incubations were performed in the presence of specific chemical inhibitors for various CYP isozymes.

-

Immunoinhibition: Incubations were conducted with monoclonal antibodies specific to CYP3A4.

-

-

Kinetic Analysis: The rate of PMEA formation was measured at various this compound concentrations to determine the Km and Vmax using Lineweaver-Burk plots.

-

Sample Analysis: The concentration of PMEA was quantified using a validated LC-MS/MS method.

Caption: Workflow for in vitro metabolism studies of this compound.

Clinical Trial for Pharmacokinetics and Antiviral Activity (28-Day Study)

Objective: To evaluate the tolerability, pharmacokinetics, and antiviral activity of ascending doses of this compound in patients with CHB.

Study Design:

-

Randomized, open-label, active-controlled study.

-

Participants: 51 non-cirrhotic, treatment-naïve CHB patients.

-

Treatment Arms:

-

This compound: 30 mg, 60 mg, 75 mg, 90 mg, or 120 mg once daily.

-

Adefovir Dipivoxil (ADV): 10 mg once daily.

-

Tenofovir Disoproxil Fumarate (TDF): 300 mg once daily.

-

-

Duration: 28 days.

Methodology:

-

Subject Screening and Enrollment: Patients meeting the inclusion criteria (e.g., HBV DNA level > 6.4 log10 IU/mL) were enrolled.

-

Randomization and Dosing: Subjects were randomized to one of the treatment groups and received the assigned drug once daily for 28 days.

-

Pharmacokinetic Sampling: Blood samples were collected at predefined time points for the analysis of this compound and PMEA concentrations.

-

Pharmacodynamic Assessment: Serum HBV DNA levels were measured at baseline and at the end of the treatment period.

-

Safety Monitoring: Adverse events were monitored throughout the study.

-

Sample Analysis: Plasma concentrations of this compound and PMEA were determined by a validated LC-MS/MS method. Serum HBV DNA levels were quantified using a real-time PCR assay.

References

- 1. dengyuemed.com [dengyuemed.com]

- 2. What is this compound Mesylate used for? [synapse.patsnap.com]

- 3. academic.oup.com [academic.oup.com]

- 4. This compound Treatment in Patients With Chronic Hepatitis B: Week 24 Results From a Multicenter, Double-Blind, Randomized, Noninferiority, Phase 2 Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

Pradefovir: A Liver-Targeted Prodrug of Adefovir for the Treatment of Chronic Hepatitis B

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Pradefovir is an innovative, liver-targeted prodrug of the well-established antiviral agent adefovir. Developed to enhance the therapeutic index of adefovir, this compound leverages a unique activation mechanism to deliver the active drug preferentially to hepatocytes, the primary site of hepatitis B virus (HBV) replication. This targeted approach is designed to increase antiviral efficacy at the site of infection while minimizing systemic exposure and associated renal toxicity observed with the earlier prodrug, adefovir dipivoxil. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, a summary of key preclinical and clinical data, detailed experimental protocols, and visualizations of its metabolic activation and therapeutic action.

Mechanism of Action: Liver-Targeted Activation

This compound is a member of the HepDirect™ prodrug class, which are cyclic 1-aryl-1,3-propanyl esters designed for liver-specific activation.[1][2] The core of this compound's liver-targeting strategy lies in its metabolic activation by the cytochrome P450 3A4 (CYP3A4) enzyme, which is highly expressed in hepatocytes.[3][4][5]

Upon oral administration, this compound is absorbed and remains largely stable in the plasma and other tissues. Once it reaches the liver, the high concentration of CYP3A4 catalyzes the oxidative cleavage of the prodrug moiety. This enzymatic reaction generates adefovir monophosphate (PMEA), which is then rapidly phosphorylated by cellular kinases to its active diphosphate form, adefovir diphosphate (ADV-DP).

ADV-DP acts as a competitive inhibitor of HBV DNA polymerase (reverse transcriptase) by mimicking the natural substrate, deoxyadenosine triphosphate (dATP). Its incorporation into the growing viral DNA chain leads to premature chain termination, thereby halting HBV replication.

The liver-specific activation of this compound results in higher intrahepatic concentrations of the active metabolite ADV-DP and lower systemic levels of adefovir compared to adefovir dipivoxil, thereby reducing the risk of nephrotoxicity.

Signaling and Activation Pathway

The following diagram illustrates the metabolic activation pathway of this compound.

Caption: Metabolic activation of this compound in a hepatocyte.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of this compound.

Table 1: Preclinical Pharmacokinetic and Efficacy Data

| Parameter | Value | Species | Study Type | Reference |

| Oral Bioavailability (F) | 42% (mesylate salt) | Rat | In vivo | |

| Liver/Kidney Ratio of Adefovir and Metabolites | 12-fold improvement over adefovir dipivoxil | Rat | In vivo Tissue Distribution | |

| Kidney-to-Liver PMEA Ratio | 1:20 | - | In vivo | |

| In vitro IC50 (HBV DNA synthesis) | 0.2 to 2.5 µM (for adefovir) | Human hepatoma cell lines | In vitro |

Table 2: Clinical Pharmacokinetic Parameters in Healthy Volunteers

| Dose | Cmax (ng/mL) | AUC(0-96) (ng*h/mL) | Renal Clearance (L/h) | Reference |

| 10 mg | Dose-dependent increase | Dose-dependent increase | 18-31 | |

| 30 mg | Dose-dependent increase | Dose-dependent increase | 18-31 | |

| 60 mg | Dose-dependent increase | Dose-dependent increase | 18-31 |

Cmax and AUC for both this compound and its metabolite PMEA increased with the dose.

Table 3: Phase 2 Clinical Trial Efficacy Data (24 Weeks)

| Treatment Group | Mean Change in Serum HBV DNA (log10 IU/mL) | HBeAg Loss | Reference |

| This compound 30 mg | -5.40 | - | |

| This compound 45 mg | -5.34 | 12% | |

| This compound 60 mg | -5.33 | 6% | |

| This compound 75 mg | -5.40 | 9% | |

| Tenofovir Disoproxil Fumarate (TDF) 300 mg | -5.12 | 3% |

Table 4: Phase 2 Clinical Trial Safety Data (24 Weeks)

| Treatment Group | Rate of Adverse Events (AEs) | Rate of Serious Adverse Events (SAEs) | Reference |

| This compound 30 mg | 96% | 6% | |

| This compound 45 mg | 90% | 6% | |

| This compound 60 mg | 90% | 8% | |

| This compound 75 mg | 96% | 4% | |

| Tenofovir Disoproxil Fumarate (TDF) 300 mg | 98% | 4% |

Most AEs were mild (grade 1 or 2), and no treatment-related SAEs were reported.

Experimental Protocols

This section provides an overview of the methodologies used in key experiments cited in the literature.

In Vitro Metabolism in Human Liver Microsomes

Objective: To determine the kinetic parameters of this compound conversion to PMEA by CYP3A4 in human liver microsomes.

Materials:

-

Pooled human liver microsomes

-

This compound

-

Potassium phosphate buffer (pH 7.4)

-

NADPH

-

Acetonitrile

-

LC-MS/MS system

Protocol:

-

Prepare a reaction mixture containing pooled human liver microsomes (e.g., 0.4 mg/mL) in potassium phosphate buffer.

-

Add this compound at various concentrations to the reaction mixture.

-

Pre-incubate the mixture at 37°C for a short period (e.g., 3 minutes).

-

Initiate the metabolic reaction by adding NADPH (e.g., 1 mM).

-

Incubate at 37°C for a predetermined time (e.g., 15 minutes), ensuring the reaction is in the linear range.

-

Terminate the reaction by adding a quenching solvent, such as acetonitrile.

-

Centrifuge the samples to pellet the microsomal protein.

-

Analyze the supernatant for the formation of PMEA using a validated LC-MS/MS method.

-

Determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.

In Vivo Tissue Distribution in Rats

Objective: To assess the distribution of this compound and its metabolites in various tissues, particularly the liver and kidneys.

Materials:

-

Radiolabeled this compound (e.g., ¹⁴C-Pradefovir)

-

Sprague-Dawley rats

-

Appropriate vehicle for oral administration

-

Tissue homogenizer

-

Scintillation counter or quantitative whole-body autoradiography (QWBA) equipment

Protocol:

-

Administer a single oral dose of radiolabeled this compound to a cohort of rats.

-

At predetermined time points post-administration, euthanize a subset of animals.

-

Collect blood and various tissues of interest (e.g., liver, kidneys, plasma).

-

For QWBA, freeze the whole animal and take sagittal sections for imaging.

-

For quantitative analysis, homogenize the collected tissues.

-

Measure the radioactivity in the tissue homogenates and plasma using a scintillation counter.

-

Calculate the concentration of this compound and its metabolites in each tissue and determine the tissue-to-plasma concentration ratios.

Phase 2/3 Clinical Trial Protocol for Efficacy and Safety Assessment

Objective: To evaluate the antiviral efficacy and safety of this compound in patients with chronic hepatitis B.

Study Design: Randomized, double-blind, active-controlled, multicenter study.

Patient Population:

-

Adults (e.g., 18-65 years) with chronic hepatitis B (HBsAg positive for >6 months).

-

HBV DNA levels above a specified threshold (e.g., >20,000 IU/mL for HBeAg-positive, >2,000 IU/mL for HBeAg-negative).

-

Elevated alanine aminotransferase (ALT) levels.

-

Exclusion criteria typically include co-infection with HIV or HCV, decompensated liver disease, and prior resistance to adefovir or tenofovir.

Treatment Arms:

-

Multiple dose arms of this compound (e.g., 30 mg, 45 mg, 60 mg, 75 mg daily).

-

Active comparator arm: Tenofovir Disoproxil Fumarate (TDF) 300 mg daily.

Assessments:

-

Efficacy:

-

Serum HBV DNA levels measured by a quantitative PCR assay (e.g., Roche COBAS AmpliPrep/Taqman) at baseline and regular intervals (e.g., every 4-12 weeks).

-

HBeAg/anti-HBe seroconversion.

-

ALT normalization.

-

-

Safety:

-

Monitoring of adverse events (AEs) and serious adverse events (SAEs).

-

Laboratory assessments including serum creatinine for renal function and serum phosphate levels.

-

Statistical Analysis:

-

The primary efficacy endpoint is typically the mean change in serum HBV DNA from baseline to a specified time point (e.g., 24 or 48 weeks).

-

Non-inferiority or superiority analyses are conducted compared to the active control.

Experimental and Logical Workflow Diagrams

In Vitro Metabolism Workflow

References

- 1. This compound Treatment for the Patients With Chronic Hepatitis B Virus Infections: a Phase3 Study | Clinical Research Trial Listing ( Chronic Hepatitis b ) ( NCT04543565 ) [trialx.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - HK [thermofisher.com]

- 4. dovepress.com [dovepress.com]

- 5. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

Pradefovir and Cytochrome P450 3A4: A Technical Guide to Drug Interaction

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pradefovir is a liver-targeted prodrug of the antiviral agent adefovir (PMEA), developed to treat chronic hepatitis B. Its activation to the pharmacologically active moiety is dependent on metabolism by cytochrome P450 3A4 (CYP3A4).[1][2][3] This guide provides a detailed technical overview of the interaction between this compound and CYP3A4, consolidating key quantitative data from in vitro studies. It outlines the experimental protocols used to determine the nature of this interaction and presents the metabolic pathway and experimental workflows in standardized visual formats. The data herein indicates that while CYP3A4 is crucial for the metabolic activation of this compound, the drug itself does not appear to be a significant inhibitor or inducer of major CYP450 enzymes at clinically relevant concentrations.[4][5]

Introduction

This compound was designed as a HepDirect™ prodrug to selectively deliver adefovir to the liver, thereby increasing its therapeutic concentration at the site of action while minimizing systemic exposure and associated toxicities. The conversion of this compound to its active form, 9-(2-phosphonylmethoxyethyl)adenine (PMEA), is catalyzed by the CYP3A4 isozyme, which is predominantly expressed in the liver. Understanding the specifics of this interaction is critical for predicting potential drug-drug interactions (DDIs) and ensuring patient safety. This document summarizes the pivotal findings regarding this compound's role as a CYP3A4 substrate and its potential to act as a perpetrator in DDIs by inhibiting or inducing other CYP enzymes.

Quantitative Analysis of this compound-CYP3A4 Interaction

In vitro studies using human liver microsomes have been pivotal in quantifying the relationship between this compound and CYP3A4. The following tables summarize the key findings.

Table 1: Kinetic Parameters of this compound Metabolism by CYP3A4 in Human Liver Microsomes

| Parameter | Value | Unit | Reference |

| Michaelis-Menten Constant (Km) | 60 | µM | |

| Maximum Rate of Metabolism (Vmax) | 228 | pmol/min/mg protein | |

| Intrinsic Clearance (Vmax/Km) | ~359 | ml/min |

These parameters describe the conversion of this compound to its active metabolite, PMEA, specifically catalyzed by CYP3A4.

Table 2: Inhibitory Potential of this compound on Major CYP450 Isozymes in Human Liver Microsomes

| CYP Isozyme | Substrate Used | This compound Concentration (µM) | Inhibition | Type of Inhibition | Reference |

| CYP3A4 | Testosterone (100 µM) | 0.2, 2, 20 | Not an inhibitor | Not a direct or mechanism-based inhibitor | |

| CYP1A2 | Phenacetin (200 µM) | 0.2, 2, 20 | Not an inhibitor | Not a direct or mechanism-based inhibitor | |

| CYP2C9 | Diclofenac (100 µM) | 0.2, 2, 20 | Not an inhibitor | Not a direct or mechanism-based inhibitor | |

| CYP2C19 | S-mephenytoin (100 µM) | 0.2, 2, 20 | Not an inhibitor | Not a direct or mechanism-based inhibitor | |

| CYP2D6 | Bufuralol (25 µM) | 0.2, 2, 20 | Not an inhibitor | Not a direct or mechanism-based inhibitor | |

| CYP2E1 | Chlorzoxazone (200 µM) | 0.2, 2, 20 | Not an inhibitor | Not a direct or mechanism-based inhibitor |

Table 3: Induction Potential of this compound in Primary Human Hepatocytes

| CYP Isozyme | This compound Concentration | Result | Reference |

| CYP1A2 | 10 µg/ml | Not an inducer | |

| CYP3A4/5 | 10 µg/ml | Not an inducer |

Signaling Pathways and Metabolic Activation

The metabolic activation of this compound is a critical step for its antiviral activity. The following diagram illustrates this liver-specific conversion.

Caption: Metabolic activation of this compound to PMEA by CYP3A4.

Experimental Protocols

The quantitative data presented in this guide were derived from rigorous in vitro experiments. The methodologies for these key assays are detailed below.

Determination of Kinetic Parameters (Km and Vmax)

The conversion of this compound to PMEA was measured in human liver microsomes.

-

Incubation: Pooled human liver microsomes (0.4 mg/ml) were incubated with varying concentrations of this compound.

-

Reaction Initiation: The reaction was initiated by adding NADPH.

-

Incubation Time: A 15-minute incubation period was selected based on preliminary studies showing linear PMEA production over time.

-

Analysis: The formation of PMEA was quantified using a validated LC-MS/MS method.

-

Data Modeling: Kinetic parameters (Km and Vmax) were determined by fitting the substrate-velocity data to the Michaelis-Menten equation.

CYP Inhibition Assays (Direct and Mechanism-Based)

The potential of this compound to inhibit major CYP isozymes was assessed using human liver microsomes.

-

System: this compound (at concentrations of 0.2, 2, and 20 µM) was incubated with human liver microsomes.

-

Substrates: Specific probe substrates for various CYP isozymes (as listed in Table 2) were included in the incubation mixture.

-

Reaction: The metabolic reactions were initiated with NADPH.

-

Termination: Acetonitrile was used to terminate the reactions.

-

Mechanism-Based Inhibition: To test for mechanism-based inhibition, this compound was pre-incubated with microsomes and NADPH before the addition of the probe substrate.

-

Analysis: The formation of the substrate-specific metabolite was measured to determine the inhibitory effect of this compound.

Caption: Workflow for assessing CYP450 inhibition potential.

CYP Induction Assays

The potential for this compound to induce CYP1A2 and CYP3A4/5 was evaluated in primary cultures of human hepatocytes.

-

Cell Culture: Primary human hepatocytes were cultured.

-

Treatment: Cells were treated with this compound (up to 10 µg/ml), its metabolite PMEA, a negative control (DMSO), and positive controls (β-naphthoflavone for CYP1A2, rifampin for CYP3A4/5).

-

Incubation Period: The treatment was carried out over a specified period to allow for potential enzyme induction.

-

Activity Measurement: Following treatment, the enzymatic activity of CYP1A2 (using 7-ethoxyresorufin O-dealkylase activity) and CYP3A4/5 (using testosterone 6β-hydroxylase activity) was measured.

-

Analysis: The change in enzymatic activity relative to the negative control was calculated to determine the induction potential.

Summary and Conclusion

The available in vitro evidence robustly characterizes the interaction between this compound and CYP3A4.

-

As a Substrate: this compound is a substrate for CYP3A4, which is the sole CYP isozyme responsible for its metabolic activation to the active drug, PMEA. The conversion is efficient, though the intrinsic clearance suggests it is a low-to-intermediate extraction ratio drug. This dependency implies that potent inhibitors or inducers of CYP3A4 could significantly alter the pharmacokinetics of this compound, potentially affecting its efficacy and safety.

-

As an Inhibitor: At concentrations up to 20 µM, this compound does not exhibit direct or mechanism-based inhibition of major CYP isozymes, including CYP3A4, 1A2, 2C9, 2C19, 2D6, and 2E1.

-

As an Inducer: this compound did not induce CYP1A2 or CYP3A4/5 in human hepatocytes.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound Treatment in Patients With Chronic Hepatitis B: Week 24 Results From a Multicenter, Double-Blind, Randomized, Noninferiority, Phase 2 Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C17H19ClN5O4P | CID 9604654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Metabolic activation of this compound by CYP3A4 and its potential as an inhibitor or inducer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

Pradefovir: A Technical Guide to its Molecular Formula, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pradefovir is a novel, liver-targeted prodrug of adefovir, developed to enhance the therapeutic index for the treatment of chronic hepatitis B virus (HBV) infection.[1][2] As a cyclodiester antiviral prodrug, this compound is specifically designed for activation in the liver, thereby increasing the concentration of the active metabolite, adefovir diphosphate, at the site of infection while minimizing systemic exposure and associated toxicities, particularly nephrotoxicity, which is a known concern with adefovir dipivoxil.[1][3] This technical guide provides a comprehensive overview of this compound's molecular formula, physicochemical properties, mechanism of action, and a summary of key experimental data. Detailed methodologies for pivotal preclinical and clinical studies are presented, along with visual representations of its metabolic activation and experimental workflows to facilitate a deeper understanding for research and drug development professionals.

Chemical and Physical Properties

This compound and its mesylate salt are the primary forms used in research and clinical development. Their fundamental properties are summarized below.

| Property | This compound | This compound Mesylate |

| Molecular Formula | C₁₇H₁₉ClN₅O₄P[4] | C₁₈H₂₃ClN₅O₇PS |

| Molecular Weight | 423.79 g/mol | 519.9 g/mol |

| Synonyms | Remofovir, MB-06866 | Remofovir mesylate, Hepavir B |

| Chemical Name | 9-[2-[[(2R,4S)-4-(3-chlorophenyl)-2-oxo-1,3,2λ⁵-dioxaphosphinan-2-yl]methoxy]ethyl]purin-6-amine | 9-[2-[[(2R,4S)-4-(3-chlorophenyl)-2-oxo-1,3,2λ⁵-dioxaphosphinan-2-yl]methoxy]ethyl]purin-6-amine;methanesulfonic acid |

Mechanism of Action and Metabolic Activation

This compound's therapeutic efficacy is contingent on its targeted bioactivation within hepatocytes. This process involves a series of enzymatic conversions to ultimately yield the active antiviral agent, adefovir diphosphate.

This compound is orally administered and remains largely stable in plasma and other tissues. Upon reaching the liver, it is metabolized by the cytochrome P450 enzyme CYP3A4, which is predominantly expressed in hepatocytes. This initial step involves the oxidative cleavage of the cyclic 1-aryl-1,3-propanyl ester moiety, releasing adefovir monophosphate (PMEA). Subsequently, cellular kinases phosphorylate adefovir monophosphate to its active diphosphate form, adefovir diphosphate.

Adefovir diphosphate acts as a competitive inhibitor of the natural substrate, deoxyadenosine triphosphate (dATP), for the viral HBV DNA polymerase (a reverse transcriptase). Its incorporation into the elongating viral DNA chain leads to premature termination of DNA synthesis, thereby effectively halting HBV replication.

Experimental Protocols

Chemical Synthesis of this compound

The synthesis of this compound involves the condensation of adefovir with 1-(3-chlorophenyl)-1,3-propanediol. A key challenge in the synthesis is the stereoselective resolution of the racemic intermediate, 1-(3-chlorophenyl)-1,3-dihydroxypropane, to obtain the desired cis-(2R,4S)-isomer, which has been identified as the optimal prodrug configuration. This is typically achieved through the formation of diastereomeric menthone adducts.

A published synthetic route involves a stereoselective reduction of a precursor, followed by an acid-catalyzed cyclodehydration to form the this compound core structure. The final step is the formation of the mesylate salt.

In Vitro HBV DNA Polymerase Inhibition Assay

This assay is crucial for determining the inhibitory activity of the active metabolite, adefovir diphosphate, against the viral polymerase.

Objective: To determine the inhibition constant (Ki) of adefovir diphosphate for HBV DNA polymerase.

Materials:

-

Purified recombinant HBV DNA polymerase

-

DNA template-primer (e.g., poly(dA)-oligo(dT))

-

Deoxynucleotide triphosphates (dATP, dCTP, dGTP, dTTP)

-

Radiolabeled dATP (e.g., [α-³²P]dATP or [³H]dATP)

-

Adefovir diphosphate

-

Reaction buffer (containing Tris-HCl, MgCl₂, DTT, and NaCl)

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Reaction Setup: Prepare reaction mixtures containing the reaction buffer, DNA template-primer, and fixed concentrations of dCTP, dGTP, and dTTP.

-

Inhibitor and Substrate Addition: Add varying concentrations of adefovir diphosphate to the reaction tubes. Initiate the reaction by adding a mixture of unlabeled dATP and a tracer amount of radiolabeled dATP at different concentrations.

-

Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 60 minutes) to allow for DNA synthesis.

-

Reaction Termination and Precipitation: Stop the reaction by adding cold TCA. Precipitate the newly synthesized radiolabeled DNA onto glass fiber filters.

-

Washing: Wash the filters extensively with TCA and ethanol to remove unincorporated radiolabeled dATP.

-

Quantification: Dry the filters and measure the amount of incorporated radioactivity using a scintillation counter.

-

Data Analysis: Plot the reaction velocity (rate of DNA synthesis) against the substrate (dATP) concentration for each inhibitor concentration. Determine the Ki value using appropriate enzyme kinetic models, such as Dixon or Lineweaver-Burk plots.

In Vitro Antiviral Activity Assay in Cell Culture

This assay evaluates the ability of this compound to inhibit HBV replication in a cellular context.

Objective: To determine the 50% effective concentration (EC₅₀) of this compound for the inhibition of HBV replication.

Materials:

-

HBV-producing cell line (e.g., HepG2.2.15 cells)

-

Cell culture medium and supplements

-

This compound

-

DNA extraction kits

-

Quantitative PCR (qPCR) reagents and instrument

Procedure:

-

Cell Seeding: Seed the HBV-producing cells in multi-well plates and allow them to adhere.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound. Include untreated cells as a negative control.

-

Incubation: Incubate the cells for a sufficient period to allow for multiple rounds of viral replication (e.g., 6-9 days), replacing the medium with fresh drug-containing medium every 2-3 days.

-

Harvesting Viral DNA: After the incubation period, collect the cell culture supernatant. Isolate encapsidated viral DNA from the supernatant.

-

Quantitative PCR (qPCR): Quantify the amount of HBV DNA in the supernatant using a validated qPCR assay.

-

Data Analysis: Plot the percentage of inhibition of HBV DNA replication against the concentration of this compound. Calculate the EC₅₀ value, which is the concentration of the drug that inhibits viral replication by 50%.

Pharmacokinetics and Clinical Efficacy

Pharmacokinetic Analysis

The quantification of this compound and its active metabolite, adefovir (PMEA), in biological matrices is typically performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Summary of Clinical Trial Data

Multiple clinical trials have been conducted to evaluate the safety, efficacy, and pharmacokinetics of this compound in patients with chronic hepatitis B.

| Study Phase | Key Findings | Reference |

| Phase II | This compound demonstrated dose-dependent reductions in HBV DNA levels, comparable or superior to tenofovir disoproxil fumarate (TDF) at higher doses. The drug was generally well-tolerated with a favorable safety profile. | |

| Phase III | A randomized, double-blind, positive-controlled trial (NCT04543565) showed that this compound achieved comparable reductions in HBV DNA levels to TDF after 48 weeks, with a favorable safety profile, particularly concerning renal and bone health. |

Conclusion

This compound represents a significant advancement in the treatment of chronic hepatitis B. Its liver-targeting mechanism offers the potential for improved efficacy and a better safety profile compared to its predecessor, adefovir dipivoxil. The data from preclinical and clinical studies are promising, demonstrating potent antiviral activity and a favorable safety profile. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and develop next-generation antiviral therapies.

References

Preclinical Profile of Pradefovir: A Liver-Targeted Prodrug for Chronic Hepatitis B

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Pradefovir (formerly known as MB06866) is a novel nucleotide analogue developed for the treatment of chronic hepatitis B (CHB). It is a liver-targeted prodrug of adefovir (PMEA), designed to overcome the dose-limiting nephrotoxicity associated with the approved drug adefovir dipivoxil.[1][2] By employing a HepDirect™ prodrug technology, this compound is engineered for selective activation in the liver, leading to high concentrations of the active antiviral metabolite in hepatocytes while minimizing systemic exposure and consequent renal risk.[3][4] This guide provides a comprehensive overview of the preclinical data that established the foundational efficacy, safety, and pharmacokinetic profile of this compound, supporting its advancement into clinical trials.

Mechanism of Action and Bioactivation

This compound is a cyclodiester prodrug that requires metabolic activation to exert its antiviral effect.[5] The activation process is initiated predominantly in the liver by the cytochrome P450 enzyme CYP3A4, which is highly expressed in hepatocytes.

The key steps are as follows:

-

Hepatic Uptake & Initial Metabolism : Following oral administration, this compound is absorbed and transported to the liver.

-

CYP3A4-Mediated Cleavage : Within the hepatocytes, CYP3A4 catalyzes the oxidative cleavage of the prodrug's cyclic 1-aryl-1,3-propanyl ester moiety. This reaction releases the active drug, adefovir (PMEA).

-

Cellular Phosphorylation : Adefovir is subsequently phosphorylated by cellular kinases to its active diphosphate form, adefovir diphosphate (ADV-DP).

-

Inhibition of HBV Polymerase : ADV-DP acts as a competitive inhibitor of the natural substrate, deoxyadenosine triphosphate (dATP), for the HBV RNA-dependent DNA polymerase (reverse transcriptase). Its incorporation into the nascent viral DNA chain leads to premature termination, thereby halting HBV replication.

Pharmacokinetics and Liver-Targeting

A cornerstone of this compound's preclinical development was the demonstration of its liver-targeting properties and favorable pharmacokinetic profile compared to adefovir dipivoxil. Studies in rats were crucial for establishing these characteristics.

Data Presentation

The quantitative pharmacokinetic and tissue distribution data from preclinical rat studies are summarized below.

| Parameter | This compound Mesylate | Adefovir Dipivoxil | Fold Improvement | Reference |

| Oral Bioavailability (F) | 42% | - | - | |

| Liver/Kidney Ratio of Active Metabolite | ~12:1 | ~1:1 | 12-fold |

Table 1: Comparative Preclinical Pharmacokinetic and Tissue Distribution Data in Rats.

Logical Relationship: Liver-Targeting

The enhanced delivery of adefovir to the liver is a direct consequence of the HepDirect™ prodrug design. This approach leverages the high concentration of CYP3A4 in the liver to ensure that the prodrug is preferentially converted to its active form at the site of HBV replication. This mechanism significantly alters the tissue distribution of the active metabolite, PMEA, leading to a much higher concentration in the liver relative to the kidneys, the primary site of dose-limiting toxicity for adefovir dipivoxil.

Preclinical Efficacy

The antiviral activity of this compound was evaluated in established animal models of HBV infection.

HBV-Infected Transgenic Mouse Model

-

Model: The efficacy of this compound was assessed in HBV-infected transgenic mouse models. These models are engineered to express HBV genes and support viral replication, providing a platform to test the in vivo activity of anti-HBV compounds.

-

Findings: In these studies, this compound demonstrated significant inhibition of HBV replication. While specific quantitative reduction levels from these preclinical studies are not detailed in the available literature, the potent antiviral activity was a key finding supporting further development.

Experimental Protocols

Detailed experimental methodologies are crucial for the interpretation and replication of preclinical findings. The following sections describe the protocols for key in vitro and in vivo studies based on published literature.

Protocol 1: In Vitro Metabolism and Stability

-

Objective: To determine the rate of conversion of this compound to adefovir in liver preparations and its stability in plasma.

-

Methodology:

-

Microsomal Metabolism: this compound was incubated with rat and human liver microsomes in the presence of an NADPH-generating system to assess CYP450-mediated metabolism.

-

Hepatocyte Metabolism: The compound was incubated with suspensions of freshly isolated rat hepatocytes to evaluate its conversion in a whole-cell system.

-

Plasma Stability: this compound was incubated in rat and human plasma to assess its stability in systemic circulation and resistance to premature hydrolysis.

-

Analysis: At various time points, samples were collected, and the concentrations of this compound and the resulting adefovir were quantified using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

-

Protocol 2: In Vivo Pharmacokinetics and Tissue Distribution in Rats

-

Objective: To determine the oral bioavailability of this compound and the tissue distribution of its metabolites, particularly in the liver and kidney.

-

Methodology:

-

Animals: Male Sprague-Dawley rats were used for the studies.

-

Dosing: For bioavailability studies, this compound mesylate was administered orally (p.o.) and intravenously (i.v.). For tissue distribution, radiolabeled this compound was administered orally.

-

Sample Collection: Blood samples were collected at multiple time points post-administration. For tissue distribution studies, animals were sacrificed at specific time points, and liver and kidney tissues were harvested.

-

Bioanalysis: Plasma and tissue homogenates were processed and analyzed. Total radioactivity in tissues was measured to determine the concentration of the drug and its metabolites. This data was used to calculate the liver-to-kidney concentration ratio.

-

Summary and Conclusion

The preclinical studies on this compound successfully demonstrated its intended mode of action and improved therapeutic profile over adefovir dipivoxil. Key findings include its efficient, liver-specific bioactivation by CYP3A4 and a significantly improved liver-to-kidney ratio of the active metabolite, adefovir. Efficacy studies in HBV transgenic mice confirmed its potent antiviral activity in vivo. Collectively, this robust preclinical data package highlighted this compound's potential as a safer, more targeted therapy for chronic hepatitis B, providing a strong rationale for its progression into clinical development.

References

- 1. This compound Treatment in Patients With Chronic Hepatitis B: Week 24 Results From a Multicenter, Double-Blind, Randomized, Noninferiority, Phase 2 Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a liver-targeted prodrug of adefovir against HBV infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Overview of Biologically Active Nucleoside Phosphonates [frontiersin.org]

- 5. mdpi.com [mdpi.com]

Pradefovir's Role in Inhibiting HBV DNA Polymerase: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Pradefovir, a liver-targeted prodrug of adefovir, in the inhibition of Hepatitis B Virus (HBV) DNA polymerase. It details the metabolic activation, molecular interactions, and antiviral efficacy of this compound, supported by quantitative data from preclinical and clinical studies. Furthermore, this guide outlines detailed experimental protocols for key assays relevant to the study of anti-HBV compounds and provides visual representations of critical pathways and workflows.

Introduction to this compound

This compound is a novel nucleotide analog prodrug designed for the treatment of chronic hepatitis B.[1] It is a liver-targeted prodrug of adefovir, an established antiviral agent with known activity against HBV DNA polymerase.[2] The rationale behind the development of this compound was to enhance the therapeutic index of adefovir by achieving higher concentrations of the active metabolite in the liver, the primary site of HBV replication, thereby increasing antiviral efficacy and reducing systemic toxicities, particularly nephrotoxicity, associated with adefovir dipivoxil.[3][4]

Mechanism of Action: From Prodrug to Polymerase Inhibition

The antiviral activity of this compound is a multi-step process that begins with its targeted delivery to the liver and culminates in the inhibition of viral DNA synthesis.

Liver-Targeted Activation

This compound is specifically designed to be metabolized predominantly in the liver. This is achieved through the action of the cytochrome P450 enzyme CYP3A4, which is highly expressed in hepatocytes.[5] CYP3A4 catalyzes the conversion of this compound to its active moiety, adefovir (also known as 9-(2-phosphonylmethoxyethyl)adenine or PMEA). This liver-centric activation leads to a significantly higher concentration of adefovir in the liver compared to the kidneys, which is a key advantage over the older prodrug, adefovir dipivoxil.

Intracellular Phosphorylation

Following its generation in hepatocytes, adefovir undergoes two sequential phosphorylation steps, catalyzed by cellular kinases, to form the active antiviral agent, adefovir diphosphate (PMEA-pp).

Inhibition of HBV DNA Polymerase

Adefovir diphosphate is a structural analog of deoxyadenosine triphosphate (dATP), a natural substrate for the HBV DNA polymerase. It inhibits the polymerase, which also functions as a reverse transcriptase, through two primary mechanisms:

-

Competitive Inhibition: Adefovir diphosphate competes with the endogenous dATP for the active site of the HBV DNA polymerase. This competition reduces the rate of viral DNA synthesis.

-

Chain Termination: Once incorporated into the growing viral DNA chain, adefovir lacks the 3'-hydroxyl group necessary for the formation of a phosphodiester bond with the next incoming nucleotide. This results in the premature termination of DNA chain elongation, effectively halting viral replication.

The following diagram illustrates the metabolic activation and mechanism of action of this compound.

Caption: Metabolic activation and mechanism of action of this compound.

Quantitative Data

The efficacy and metabolic profile of this compound and its active metabolite have been characterized in several studies. The following tables summarize the key quantitative data.

Clinical Efficacy of this compound in Chronic Hepatitis B Patients

| This compound Dose | Mean Reduction in HBV DNA at Week 24 (log10 IU/mL) | HBeAg Loss at Week 24 (%) | Reference |

| 30 mg | 5.40 | - | |

| 45 mg | 5.34 | 12 | |

| 60 mg | 5.33 | 6 | |

| 75 mg | 5.40 | 9 | |

| TDF (300 mg) | 5.12 | 3 |

| This compound Dose | Mean Change in Serum HBV DNA at 28 Days (log10 IU/mL) | Reference |

| 30 mg | -2.78 | |

| 60 mg | -2.77 | |

| 75 mg | -3.08 | |

| 90 mg | -3.18 | |

| 120 mg | -3.44 | |

| Adefovir Dipivoxil (10 mg) | -2.34 | |

| TDF (300 mg) | -3.07 |

Pharmacokinetics of this compound's Active Metabolite

| Parameter | Value | Reference |

| Half-life of PMEA (in this compound group) | 11.47 - 17.63 hours |

In Vitro Metabolism of this compound

| Parameter | Value | Reference |

| Michaelis Constant (Km) | 60 µM | |

| Maximum Rate of Metabolism (Vmax) | 228 pmol/min/mg protein | |

| Intrinsic Clearance | ~359 ml/min |

In Vitro Antiviral Activity of Adefovir Against Wild-Type and Resistant HBV

| Virus/Enzyme Strain | Parameter | Value | Fold Change vs. Wild-Type | Reference |

| Wild-Type HBV DNA Polymerase | Ki | 0.1 µM | - | |

| Wild-Type HBV (in vitro) | IC50 | 0.2 - 2.5 µM | - | |

| rtA181V Mutant | IC50 | - | 4.3-fold increase | |

| rtN236T Mutant | IC50 | - | 7-fold increase | |

| rtA181V + rtN236T Double Mutant | IC50 | - | 18-fold increase |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound and other nucleotide analogs against HBV.

HBV DNA Polymerase Inhibition Assay

Objective: To determine the inhibitory constant (Ki) of adefovir diphosphate against HBV DNA polymerase.

Materials:

-

Recombinant HBV DNA polymerase

-

Biotinylated HBV pgRNA template

-

Deoxynucleotide triphosphates (dATP, dCTP, dGTP, dTTP)

-

[α-³²P]dATP

-

Adefovir diphosphate (PMEA-pp)

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT, 50 mM KCl)

-

Streptavidin-coated microplates

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, biotinylated pgRNA template, and recombinant HBV DNA polymerase.

-

Add varying concentrations of adefovir diphosphate to the reaction mixture.

-

Initiate the polymerase reaction by adding a mixture of dCTP, dGTP, dTTP, and [α-³²P]dATP.

-

Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding EDTA.

-

Transfer the reaction mixture to streptavidin-coated microplates and incubate to allow the biotinylated template to bind.

-

Wash the plates to remove unincorporated nucleotides.

-

Measure the amount of incorporated [α-³²P]dATP using a scintillation counter.

-

Plot the reaction velocity against the substrate concentration at different inhibitor concentrations.

-

Determine the Ki value using appropriate enzyme kinetic models (e.g., Lineweaver-Burk or Dixon plots).

Cell-Based Antiviral Activity Assay

Objective: To determine the 50% inhibitory concentration (IC50) of this compound against HBV replication in a cell culture system.

Materials:

-

HBV-producing cell line (e.g., HepG2.2.15)

-

Cell culture medium (e.g., DMEM supplemented with 10% FBS)

-

This compound

-

Cell lysis buffer

-

DNA extraction kit

-

Quantitative PCR (qPCR) reagents for HBV DNA

Procedure:

-

Seed HepG2.2.15 cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound. Include a no-drug control.

-

Incubate the cells for a specified period (e.g., 6 days), replacing the medium with fresh drug-containing medium every 2-3 days.

-

After the incubation period, collect the cell culture supernatant.

-

Lyse the cells and extract the intracellular HBV DNA using a DNA extraction kit.

-

Quantify the amount of HBV DNA in the supernatant (extracellular virions) and/or from the cell lysate (intracellular replicative intermediates) using a validated qPCR assay.

-

Plot the percentage of inhibition of HBV DNA replication against the concentration of this compound.

-

Calculate the IC50 value, which is the concentration of this compound that inhibits viral replication by 50%.

The following diagram provides a logical workflow for determining the inhibitory activity of an anti-HBV compound.

Caption: Workflow for determining the inhibitory activity of this compound.

HBV Replication and the Role of Cellular Signaling

The replication of HBV is a complex process that involves multiple steps within the host hepatocyte. While this compound's active metabolite directly targets the viral polymerase, it's important to understand this action within the broader context of the viral life cycle and its interaction with host cell signaling pathways. HBV is known to modulate cellular pathways such as PI3K/Akt and JAK/STAT to create a favorable environment for its replication and to evade the host immune response. Nucleotide analogs like adefovir, however, act downstream of these signaling events, directly interfering with the core process of reverse transcription.

The following diagram illustrates a simplified HBV replication cycle, highlighting the point of inhibition by adefovir diphosphate.

Caption: Simplified HBV replication cycle and the point of inhibition.

Conclusion

This compound represents a significant advancement in the treatment of chronic hepatitis B, primarily through its liver-targeting mechanism that optimizes the delivery of the active antiviral agent, adefovir, to the site of viral replication. Its active metabolite, adefovir diphosphate, is a potent inhibitor of HBV DNA polymerase, acting through both competitive inhibition and chain termination. While resistance can emerge through mutations in the polymerase gene, adefovir retains some activity against certain resistant strains. The in-depth understanding of its mechanism of action, supported by robust quantitative data and detailed experimental protocols, is crucial for the continued development and optimization of antiviral strategies against HBV.

References

- 1. benchchem.com [benchchem.com]

- 2. In vitro susceptibility of adefovir-associated hepatitis B virus polymerase mutations to other antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The rtA181S mutation of hepatitis B virus primarily confers resistance to adefovir dipivoxil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

High-Performance Liquid Chromatography Methods for the Analysis of Pradefovir: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Pradefovir using High-Performance Liquid Chromatography (HPLC). Due to the limited availability of a specific, validated HPLC-UV method for this compound in the public domain, this guide presents a robust starting methodology adapted from a validated method for Adefovir Dipivoxil, a structurally related prodrug of Adefovir. The protocols provided herein are intended to serve as a comprehensive baseline for method development and validation for the analysis of this compound in bulk drug substance and pharmaceutical formulations.

Introduction

This compound is a novel phosphonate nucleotide analogue and a prodrug of Adefovir, developed for the treatment of chronic hepatitis B infection. As a liver-targeting agent, it is designed to deliver the active antiviral moiety, Adefovir, more efficiently to the site of action, thereby potentially reducing systemic side effects associated with Adefovir Dipivoxil. Accurate and reliable analytical methods are crucial for the quality control of this compound during drug development, formulation, and stability testing. HPLC with UV detection is a widely used, robust, and cost-effective technique for such purposes.

Recommended HPLC Method Parameters (Adapted from Adefovir Dipivoxil)

The following table summarizes the recommended starting parameters for the HPLC analysis of this compound. These parameters are based on a validated method for Adefovir Dipivoxil and are expected to provide good chromatographic performance for this compound due to the shared chromophoric adenine moiety. Method optimization and validation are required for this compound.

| Parameter | Recommended Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile and Phosphate Buffer (pH 6.0) in a 50:50 (v/v) ratio |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Detection Wavelength | 262 nm |

| Column Temperature | Ambient |

| Run Time | Approximately 10 minutes |

Experimental Protocols

Preparation of Solutions

a) Phosphate Buffer (pH 6.0):

-

Dissolve a calculated amount of monobasic potassium phosphate in HPLC grade water to obtain a desired molarity (e.g., 20 mM).

-

Adjust the pH of the solution to 6.0 ± 0.05 using a suitable base (e.g., dilute potassium hydroxide solution).

-

Filter the buffer solution through a 0.45 µm membrane filter to remove any particulate matter.

b) Mobile Phase Preparation:

-

Mix the filtered Phosphate Buffer (pH 6.0) and HPLC grade Acetonitrile in a 50:50 volume by volume ratio.

-

Degas the mobile phase using a suitable method such as sonication or vacuum filtration to prevent the formation of air bubbles in the HPLC system.

c) Standard Stock Solution Preparation (e.g., 1000 µg/mL):

-

Accurately weigh approximately 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.

-

Add approximately 70 mL of the mobile phase and sonicate for 10-15 minutes to dissolve the standard completely.

-

Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase. Mix thoroughly.

d) Working Standard Solutions:

-

Prepare a series of working standard solutions by appropriately diluting the standard stock solution with the mobile phase to achieve concentrations covering the expected range of the samples (e.g., 5, 10, 25, 50, 100 µg/mL).

Sample Preparation (for a Tablet Formulation)

-

Weigh and finely powder not fewer than 20 tablets.

-

Accurately weigh a portion of the powder equivalent to a specific amount of this compound (e.g., 100 mg) and transfer it to a 100 mL volumetric flask.

-

Add approximately 70 mL of the mobile phase and sonicate for 20-25 minutes with intermittent shaking to ensure complete extraction of the drug.

-

Allow the solution to cool to room temperature and dilute to the mark with the mobile phase. Mix well.

-

Filter the solution through a 0.45 µm syringe filter, discarding the first few milliliters of the filtrate.

-

Dilute the filtered solution with the mobile phase to obtain a final concentration within the working range of the standard solutions.

Chromatographic Procedure

-

Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Inject 20 µL of the blank (mobile phase), followed by the working standard solutions and the sample solutions.

-

Record the chromatograms and measure the peak area responses.

Data Analysis

-

Identification: The retention time of the peak in the sample chromatogram should match that of the standard chromatogram.

-

Quantification: Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations. Determine the concentration of this compound in the sample solution by interpolating its peak area from the calibration curve. The amount of this compound in the formulation can then be calculated.

Method Validation Considerations

For regulatory submissions and routine quality control, the developed HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.

-

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Visualizations

The following diagrams illustrate the general workflow and logical relationships in the HPLC analysis of this compound.

Caption: Experimental workflow for the HPLC analysis of this compound.

Caption: Logical pathway for HPLC method validation according to ICH guidelines.

Application Notes and Protocols for In Vivo Efficacy Testing of Pradefovir

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pradefovir is a novel, liver-targeted prodrug of adefovir, an acyclic nucleotide analog with potent activity against the hepatitis B virus (HBV).[1][2] Its unique design utilizes hepatic cytochrome P450 3A4 (CYP3A4) for bioactivation, leading to high concentrations of the active metabolite, adefovir diphosphate, in hepatocytes while minimizing systemic exposure and associated renal toxicity.[1][2] This targeted approach aims to enhance the therapeutic index compared to conventional adefovir dipivoxil.[1] Preclinical studies have demonstrated that this compound significantly inhibits HBV replication in in vivo models.

These application notes provide a comprehensive overview of the established in vivo experimental models and detailed protocols for evaluating the efficacy of this compound. The information is intended to guide researchers in designing and executing robust preclinical studies.

Mechanism of Action of this compound